![molecular formula C17H19FN2O4S B2572400 4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 433942-60-0](/img/structure/B2572400.png)
4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide, also known as DMSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMSO is a highly polar and water-soluble compound that has been used as a solvent for a wide range of biological molecules, including proteins, nucleic acids, and carbohydrates.
Scientific Research Applications
- Researchers have designed and synthesized novel 2,4-diaminopyrimidine derivatives containing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds. These compounds exhibit moderate to excellent potency against cancer cell lines, including A549, HCT-116, PC-3, and MCF-7 .
- 4,6-diphenylpyrimidine substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are promising cytostatic agents in cancer treatment .
Antitumor Activity
HDAC Inhibition
EGFR/c-Met Dual Inhibition for NSCLC
Mechanism of Action
Target of Action
Similar benzamide-derived compounds have been found to target the fungal lipid-transfer protein sec14 .
Mode of Action
It can be inferred from related benzamide compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Based on the target of action, it can be inferred that lipid-transfer pathways might be affected .
Result of Action
Based on the mode of action, it can be inferred that it may lead to changes in the function of its target proteins .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-20(2)25(22,23)16-9-3-13(4-10-16)17(21)19-11-12-24-15-7-5-14(18)6-8-15/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRQPAYLTFNCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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